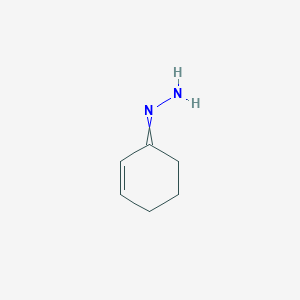
(Cyclohex-2-en-1-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohex-2-en-1-ylidene)hydrazine is an organic compound that features a hydrazine functional group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclohex-2-en-1-ylidene)hydrazine can be synthesized through the reaction of cyclohexanone with hydrazine. The reaction typically involves the condensation of cyclohexanone with hydrazine hydrate under acidic or basic conditions to form the desired hydrazone .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using cyclohexanone and hydrazine hydrate. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (Cyclohex-2-en-1-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone back to the parent ketone or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazine group under basic conditions.
Major Products Formed: The major products formed from these reactions include oximes, reduced ketones, and various substituted hydrazones .
Scientific Research Applications
(Cyclohex-2-en-1-ylidene)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Cyclohex-2-en-1-ylidene)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and nucleophilic attack .
Comparison with Similar Compounds
Cyclohexanone: A precursor in the synthesis of (Cyclohex-2-en-1-ylidene)hydrazine.
Hydrazine: The parent compound that provides the hydrazine functional group.
Cyanoacetohydrazide: Another hydrazine derivative used in the synthesis of heterocyclic compounds.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the hydrazine group with the stability of the cyclohexene ring. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler hydrazine derivatives.
Properties
CAS No. |
90255-43-9 |
|---|---|
Molecular Formula |
C6H10N2 |
Molecular Weight |
110.16 g/mol |
IUPAC Name |
cyclohex-2-en-1-ylidenehydrazine |
InChI |
InChI=1S/C6H10N2/c7-8-6-4-2-1-3-5-6/h2,4H,1,3,5,7H2 |
InChI Key |
FUEKSDIOJFCNCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(=NN)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
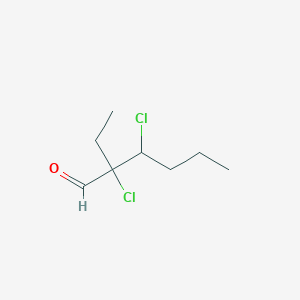
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)

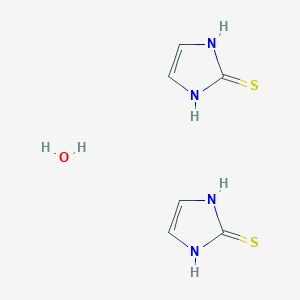

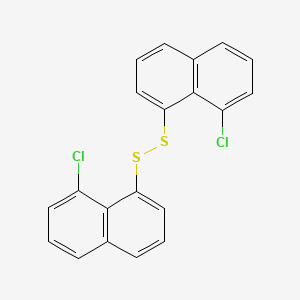
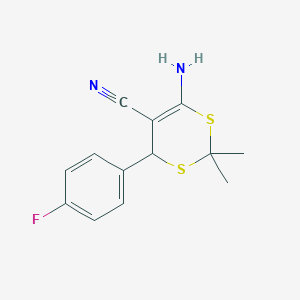

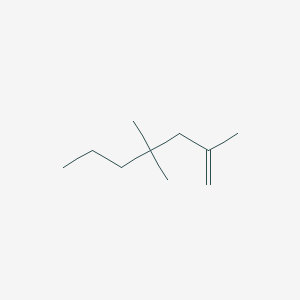
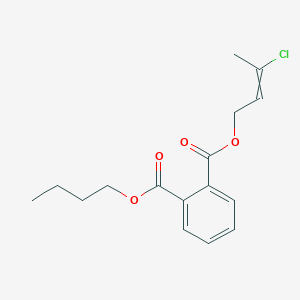
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)

